molecular formula C9H20O2 B12942263 2-Ethylheptane-1,4-diol

2-Ethylheptane-1,4-diol

Cat. No.: B12942263
M. Wt: 160.25 g/mol
InChI Key: UBABJUZFZUFNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, the evidence includes extensive data on structurally and functionally related 1,4-diols, which are critical in industrial, pharmaceutical, and environmental contexts. This article focuses on comparing these analogous compounds, emphasizing their chemical properties, applications, and research findings.

Properties

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

2-ethylheptane-1,4-diol

InChI

InChI=1S/C9H20O2/c1-3-5-9(11)6-8(4-2)7-10/h8-11H,3-7H2,1-2H3

InChI Key

UBABJUZFZUFNHC-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(CC)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylheptane-1,4-diol can be synthesized through the hydrogenation of 2-ethylheptan-4-olide. This process involves the use of molecular hydrogen in the presence of a palladium catalyst. The reaction is typically carried out at a temperature range of 30-50°C and a hydrogen pressure of 2 atm .

Industrial Production Methods

In industrial settings, the production of 2-ethylheptane-1,4-diol often involves the catalytic hydrogenation of lactones. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Ethylheptane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Mechanism of Action

The mechanism of action of 2-Ethylheptane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical properties and interactions .

Comparison with Similar Compounds

Butane-1,4-diol

  • Molecular Formula : C₄H₁₀O₂
  • Molecular Weight : 90.12 g/mol
  • Key Features :
    • A flexible, saturated diol used as a chain extender in polyurethane synthesis.
    • Exhibits optimal molecular fitting with methylene diphenyl diisocyanate (MDI) due to its rigidity, enhancing mechanical properties of polymers .
  • Applications :
    • Polyurethane production (e.g., elastomers, foams).
    • Precursor for tetrahydrofuran (THF) and γ-butyrolactone.

2-Butene-1,4-diol

  • Isomers :
    • (Z)-2-Butene-1,4-diol (CAS 6117-80-2):
  • Molecular weight: 88.11 g/mol .
  • Density: ~1.067–1.074 g/cm³ .
    • Unspecified isomer (CAS 110-64-5):
  • Molecular weight: 88.11 g/mol .
  • Key Features :
    • Unsaturated diol with a double bond, influencing reactivity and stereochemistry.
    • Used in organic synthesis and as a precursor for industrial chemicals.
  • Applications :
    • Intermediate in polymer chemistry (e.g., polyesters).
    • Nickel plating brightener and preservative .

2-Butyne-1,4-diol

  • Molecular Formula : C₄H₆O₂
  • Key Features :
    • Linear, rigid structure due to the triple bond, limiting cyclic product formation and favoring polymerization .
  • Applications :
    • Synthesis of butanediol and butenediol.
    • Production of corrosion inhibitors, plasticizers, and plant protection agents .

Aromatic 1,4-Diols

2-Alkyl-Benzene-1,4-diol Derivatives

  • Example: 2-(1-Methyl-octyl)-benzene-1,4-diol Identified as a metabolite in the degradation of nonylphenol by Sphingomonas . Contains an additional oxygen atom compared to nonylphenol, detected via HPLC-MS (m/z 471.9) .
  • Applications: Environmental remediation of alkylphenol contaminants.

2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol

  • Molecular Formula: C₁₁H₁₅Cl₂NO₂
  • CAS : 91245-27-1 .

Data Tables

Table 1: Structural and Physicochemical Properties of Selected 1,4-Diols

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
Butane-1,4-diol C₄H₁₀O₂ 90.12 110-63-4 Saturated, flexible backbone
(Z)-2-Butene-1,4-diol C₄H₈O₂ 88.11 6117-80-2 Unsaturated (cis configuration)
2-Butyne-1,4-diol C₄H₆O₂ 86.09 110-65-6 Triple bond, rigid structure
2-(1-Methyl-octyl)-benzene-1,4-diol C₁₅H₂₄O₂ 236.35 Not provided Aromatic with branched alkyl

Mechanistic and Functional Insights

  • Chain Length and Rigidity :
    • Butane-1,4-diol’s saturated backbone improves polyurethane mechanical properties by aligning with MDI .
    • 2-Butyne-1,4-diol’s rigidity restricts cyclization, favoring linear polymers .
  • Stereochemistry :
    • (Z)-2-Butene-1,4-diol’s cis configuration impacts solubility and reactivity in synthesis .
  • Environmental Relevance :
    • Aromatic diols like 2-(1-methyl-octyl)-benzene-1,4-diol are critical in microbial degradation pathways for pollutant removal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.